molecular formula C12H20N2O B14201721 (2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol CAS No. 918968-59-9

(2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol

Cat. No.: B14201721
CAS No.: 918968-59-9
M. Wt: 208.30 g/mol
InChI Key: VALQOQWAZDJKRE-CMPLNLGQSA-N
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Description

(2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol is a chiral compound that features a pyridine ring and an amino alcohol moiety. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol typically involves the following steps:

    Starting Materials: The synthesis may begin with commercially available starting materials such as pyridine derivatives and chiral amines.

    Key Reactions:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the alcohol moiety, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine or reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Conditions may include the use of bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: May interact with specific receptors in biological systems.

Medicine

    Drug Development:

    Therapeutic Agents: Could be explored for its therapeutic properties.

Industry

    Material Science: Possible use in the development of new materials with specific properties.

    Agriculture: May have applications in the development of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol: Similar structure with a different position of the pyridine ring.

    (2S)-3-Methyl-2-{[(1S)-1-(pyridin-2-yl)ethyl]amino}butan-1-ol: Another isomer with the pyridine ring in a different position.

Uniqueness

The uniqueness of (2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol lies in its specific stereochemistry and functional groups, which may confer unique biological activities and chemical reactivity compared to its isomers and other similar compounds.

Properties

CAS No.

918968-59-9

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

(2S)-3-methyl-2-[[(1S)-1-pyridin-4-ylethyl]amino]butan-1-ol

InChI

InChI=1S/C12H20N2O/c1-9(2)12(8-15)14-10(3)11-4-6-13-7-5-11/h4-7,9-10,12,14-15H,8H2,1-3H3/t10-,12+/m0/s1

InChI Key

VALQOQWAZDJKRE-CMPLNLGQSA-N

Isomeric SMILES

C[C@@H](C1=CC=NC=C1)N[C@H](CO)C(C)C

Canonical SMILES

CC(C)C(CO)NC(C)C1=CC=NC=C1

Origin of Product

United States

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